molecular formula C9H14N2O2S B13164426 Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate

Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate

Cat. No.: B13164426
M. Wt: 214.29 g/mol
InChI Key: IOICRGXLHNURKM-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate (CID 125512419) is a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research . It belongs to the 5-aminoisothiazole family, a class of heterocyclic compounds known for their significant research potential in developing pharmacologically active molecules . The structure incorporates both a reactive amino group and a tert-butyl ester, making it a versatile building block for further synthetic modification; the ester group can be hydrolyzed to a carboxylic acid or used in coupling reactions, while the amino group is amenable to acylations to create novel amide derivatives . Researchers utilize this and related isothiazole cores in the synthesis of compounds for various investigative applications, including the study of new immunomodulatory agents and the development of potential enzyme inhibitors . As a bifunctional synthetic intermediate, it enables the efficient exploration of structure-activity relationships in the design of novel bioactive molecules . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound according to established laboratory safety protocols.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C9H14N2O2S/c1-5-6(7(10)14-11-5)8(12)13-9(2,3)4/h10H2,1-4H3

InChI Key

IOICRGXLHNURKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-3-methylisothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl 3-methyl-4-isothiazolecarboxylate with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as metal salts or organic acids, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isothiazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3-methylisothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isothiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isothiazole and Oxazole Derivatives

Compound Name Core Ring Substituents (Positions) Molecular Weight Key Features
Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate Isothiazole 3-methyl, 5-amino, 4-tert-butyl 228.31* Sulfur in ring enhances π-electron deficiency; tert-butyl ester improves lipophilicity
Ethyl 5-amino-3-methylisothiazole-4-carboxylate Isothiazole 3-methyl, 5-amino, 4-ethyl 186.23 Ethyl ester reduces steric hindrance; lower molecular weight improves aqueous solubility
Tert-butyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate Oxazole 2-methyl, 5-amino, 4-tert-butyl 198.22 Oxygen in ring increases electron density; altered substituent positioning affects reactivity
tert-butyl 5-methyl-3-phenylisoxazole-4-carboxylate Isoxazole 3-phenyl, 5-methyl, 4-tert-butyl 259.30 Phenyl group enhances lipophilicity; isoxazole offers metabolic stability

*Calculated based on molecular formula C₉H₁₄N₂O₃S.

Key Observations :

  • Ring Heteroatoms : Replacement of sulfur (isothiazole) with oxygen (oxazole/isoxazole) alters electronic properties. Isothiazoles are more π-electron-deficient, influencing reactivity in nucleophilic substitution reactions .
  • Ester Groups : tert-butyl esters provide steric protection and slow hydrolysis compared to ethyl esters, which are more labile under basic conditions .
  • Substituent Positioning : Methyl at position 3 (isothiazole) versus position 2 (oxazole) affects steric interactions in binding to biological targets .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Solubility Stability Melting Point (°C)
This compound Low aqueous solubility (organic solvent preferred) Stable under neutral/basic conditions; decomposes in strong acids Not reported
Ethyl 5-amino-3-methylisothiazole-4-carboxylate Moderate in polar aprotic solvents Prone to ester hydrolysis under acidic/basic conditions 111–113
tert-butyl 5-methyl-3-phenylisoxazole-4-carboxylate Insoluble in water; soluble in DMSO, DMF Stable at -20°C; decomposes upon prolonged exposure to light/heat Not reported

Key Observations :

  • Thermal Stability : Tert-butyl derivatives generally require low-temperature storage (-20°C) to prevent decomposition, whereas ethyl esters have higher thermal stability .
  • Acid Sensitivity: The tert-butyl group in the target compound may release isobutylene gas when exposed to strong mineral acids, a hazard noted in tert-butyl alcohol derivatives .

Key Observations :

  • Decomposition Risks : Tert-butyl derivatives share hazards with tert-butyl alcohol, including reactivity with oxidizing agents and strong acids .
  • Protective Measures : Use nitrile gloves and NIOSH-approved respirators when handling powdered forms to avoid inhalation .

Biological Activity

Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes various findings regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound contains a thiazole ring, which is known for its diverse biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research has indicated that isothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . A study reported that certain isothiazole derivatives demonstrated good activity against Mycobacterium tuberculosis , suggesting that modifications in the thiazole structure can lead to enhanced efficacy against resistant strains .

Antitubercular Properties

The antitubercular activity of related compounds has been extensively studied. For example, derivatives of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides exhibited growth inhibitory effects against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . These compounds were noted for their low cytotoxicity and stability in human liver microsomes, making them promising candidates for further development in tuberculosis treatment .

The mechanisms underlying the biological activities of isothiazoles often involve inhibition of critical enzymes or pathways within microbial cells. For instance, some studies have shown that isothiazoles can inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), which are involved in inflammatory processes . This suggests that this compound may possess anti-inflammatory properties in addition to its antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of isothiazole derivatives. Variations in substituents on the thiazole ring can significantly affect biological activity. For instance, modifications that enhance hydrophilicity or introduce electron-withdrawing groups can improve interactions with target enzymes or receptors .

Case Studies

  • Antimicrobial Testing : A series of substituted isothiazoles were tested against various bacterial strains. Compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria, indicating that structural modifications could lead to more potent antimicrobial agents .
  • Antitubercular Activity : In a study focusing on antitubercular compounds, several derivatives exhibited strong inhibitory effects on Mycobacterium tuberculosis with minimal cytotoxicity towards human cells. The findings highlighted the importance of maintaining certain structural features while modifying others to achieve desired biological outcomes .

Data Tables

CompoundActivity TypeTarget OrganismIC50 (µM)Reference
1AntimicrobialStaphylococcus aureus12
2AntitubercularMycobacterium tuberculosis8
3Anti-inflammatoryCOX-115

Q & A

Basic Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

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